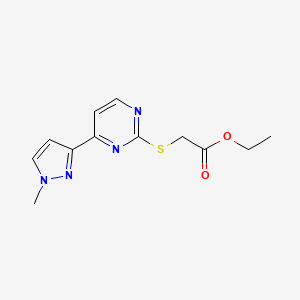

Ethyl 2-((4-(1-methyl-1H-pyrazol-3-yl)pyrimidin-2-yl)thio)acetate

Description

Ethyl 2-((4-(1-methyl-1H-pyrazol-3-yl)pyrimidin-2-yl)thio)acetate is a heterocyclic compound featuring a pyrimidine core substituted with a 1-methylpyrazole moiety at the 4-position and an ethyl thioacetate group at the 2-position. This compound is primarily investigated for its role as a synthetic intermediate in pharmaceuticals and agrochemicals due to its versatile reactivity and structural similarity to bioactive molecules. Its molecular formula is C₁₃H₁₆N₄O₂S, with a molecular weight of 292.36 g/mol.

Properties

IUPAC Name |

ethyl 2-[4-(1-methylpyrazol-3-yl)pyrimidin-2-yl]sulfanylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2S/c1-3-18-11(17)8-19-12-13-6-4-9(14-12)10-5-7-16(2)15-10/h4-7H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXIVREGUIXWBSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC=CC(=N1)C2=NN(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((4-(1-methyl-1H-pyrazol-3-yl)pyrimidin-2-yl)thio)acetate typically involves the reaction of 4-(1-methyl-1H-pyrazol-3-yl)pyrimidine-2-thiol with ethyl bromoacetate under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((4-(1-methyl-1H-pyrazol-3-yl)pyrimidin-2-yl)thio)acetate can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride (SnCl2) or iron powder in acidic conditions.

Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using aqueous sodium hydroxide (NaOH) or can undergo transesterification with different alcohols in the presence of an acid or base catalyst

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reduction: Tin(II) chloride (SnCl2), iron powder

Substitution: Sodium hydroxide (NaOH), acid or base catalysts for transesterification

Major Products

Oxidation: Sulfoxide, sulfone

Reduction: Amine

Substitution: Carboxylic acid, various esters

Scientific Research Applications

Ethyl 2-((4-(1-methyl-1H-pyrazol-3-yl)pyrimidin-2-yl)thio)acetate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

Industry: Utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of Ethyl 2-((4-(1-methyl-1H-pyrazol-3-yl)pyrimidin-2-yl)thio)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and pyrimidine moieties can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The thioether linkage may also play a role in the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Compound 9d (Ethyl 2-((4-((4-nitrobenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-2-(2-(4-nitrophenyl)hydrazono)acetate)

- Key Differences: Incorporates a 4-nitrobenzylidene amino group and trifluoromethyl substituents on the triazole ring. Higher nitrogen content (18.09% vs.

- Implications :

- The nitro and trifluoromethyl groups increase electrophilicity, making it more reactive in nucleophilic substitution reactions.

- Enhanced lipophilicity due to aromatic nitro groups may improve membrane permeability but reduce aqueous solubility.

Compounds 8 and 9 (Methyl/Ethyl 2-((4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate)

- Key Differences :

- Implications :

Ethyl 2-[(4-(4-chlorophenyl)pyrimidin-2-yl)thio]acetate

- Key Differences :

- Higher halogen content may raise toxicity concerns compared to the methylpyrazole derivative.

Pharmacological and Physicochemical Properties

- Lipophilicity : The trifluoromethyl group in Compound 9d increases logP, while the chlorophenyl group in the chlorophenyl derivative enhances membrane affinity.

- Stability : Thioether linkages in all compounds confer resistance to hydrolysis compared to oxygen ethers.

Biological Activity

Ethyl 2-((4-(1-methyl-1H-pyrazol-3-yl)pyrimidin-2-yl)thio)acetate, a compound characterized by its unique structural features, has garnered attention due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound has the following structural formula:

It features a pyrimidine ring and a pyrazole moiety, which are known for their diverse biological activities. The thioacetate group enhances its solubility and bioavailability, making it a candidate for further pharmacological investigation.

Antitumor Activity

Research indicates that derivatives of pyrazole and pyrimidine exhibit significant antitumor properties. This compound has been implicated in the inhibition of key oncogenic pathways:

- Inhibition of BRAF(V600E) : Similar compounds have shown effectiveness against this mutant kinase, which is prevalent in various cancers, particularly melanoma .

- AMPK Inhibition : The compound's structural analogs have been explored as potential AMPK inhibitors, which play a crucial role in cellular energy regulation and cancer metabolism .

Anti-inflammatory and Antibacterial Activities

Pyrazole derivatives, including those related to this compound, have demonstrated anti-inflammatory properties. They inhibit the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide (NO), which are critical mediators in inflammatory responses .

Moreover, some studies report antibacterial activity against various strains of bacteria, suggesting that these compounds may serve as templates for developing new antimicrobial agents .

The biological activities of this compound are likely mediated through several mechanisms:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes such as xanthine oxidase and kinases involved in tumor progression .

- Cell Cycle Arrest : Some pyrazole derivatives induce cell cycle arrest in cancer cells, leading to apoptosis. This is achieved through modulation of signaling pathways that regulate cell proliferation and survival .

- Reactive Oxygen Species (ROS) Modulation : By influencing ROS levels, these compounds can alter cellular stress responses, contributing to their anticancer effects .

Case Studies and Research Findings

A series of experiments have been conducted to evaluate the efficacy of this compound:

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare Ethyl 2-((4-(1-methyl-1H-pyrazol-3-yl)pyrimidin-2-yl)thio)acetate, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves nucleophilic substitution between a pyrimidin-2-ylthiol intermediate and ethyl chloroacetate. For example, analogous compounds (e.g., ethyl 2-[(4-(4-chlorophenyl)pyrimidin-2-yl)thio]acetate) are synthesized via a base-mediated reaction (e.g., K₂CO₃ in acetone) at reflux (~60°C) for 6–12 hours .

- Optimization : Monitor reaction progress via TLC and adjust solvent polarity (e.g., DMF for slower reactions) to control side-product formation. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Techniques :

- ¹H/¹³C NMR : Look for pyrimidine protons (δ 8.5–9.0 ppm) and pyrazole methyl groups (δ 2.5–3.0 ppm). The thioether (-S-) linkage is confirmed by deshielded methylene protons (δ 3.5–4.0 ppm) adjacent to the sulfur atom .

- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 307.12 for C₁₃H₁₄N₄O₂S) and isotopic patterns consistent with sulfur .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Guidance : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation of fine powders, as similar pyrimidine derivatives may exhibit respiratory toxicity (H335/H315 hazard codes) . Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the thioether bond .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and biological interactions of this compound?

- Approach :

- Perform DFT calculations (e.g., Gaussian 16) to map electron density around the pyrimidine and pyrazole rings, identifying nucleophilic/electrophilic sites .

- Use Autodock Vina to simulate binding affinity with target proteins (e.g., kinase enzymes) based on structural analogs with antitumor activity .

Q. What experimental strategies resolve contradictions in biological activity data across studies (e.g., variable IC₅₀ values)?

- Solutions :

- Standardize assay conditions (e.g., cell lines, incubation time) and validate purity (>95% via HPLC) to eliminate batch variability .

- Conduct SAR studies by synthesizing derivatives (e.g., substituting pyrazole methyl groups with halogens) to isolate critical pharmacophores .

Q. How can X-ray crystallography using SHELXL refine the compound’s crystal structure to elucidate molecular interactions?

- Procedure : Grow single crystals via slow evaporation (e.g., ethanol/water). Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine with SHELXL. Analyze hydrogen bonding (e.g., pyrimidine N…H-O interactions) and π-π stacking between aromatic rings .

Q. What purification techniques maximize yield and purity for scale-up synthesis?

- Recommendations :

- Use recrystallization (ethanol/water) for bulk intermediates.

- Apply preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) for final product polishing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.